molecular formula C20H28N4O2 B5603898 2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5603898
M. Wt: 356.5 g/mol
InChI Key: OOKRTQFIUPYKQF-UHFFFAOYSA-N
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Description

The compound "2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol" belongs to a class of chemicals that are typically involved in complex chemical reactions and possess unique structural characteristics. While there is no direct research available on this exact compound, insights can be drawn from related studies on triazole derivatives and piperidinyl compounds which are known for their versatile applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related triazoles often involves multistep reactions, starting from simple precursors. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to triazole derivatives through a series of transformations including cyclization and substitution reactions. The synthesis pathways can vary, involving intermediates such as esters and thioacetates, and employing conditions like acid-catalyzed esterification or Michael addition reactions (Castiñeiras et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing triazole and piperidinyl groups, often features a combination of aromatic and aliphatic regions, with heteroatoms contributing to the complexity and chemical reactivity. Crystallographic analyses reveal how substituents affect the overall molecular conformation, including the orientation and spatial arrangement of functional groups. These structures can form extensive hydrogen bonding and exhibit different packing motifs in the crystalline state (Yin‐Xiang Lu, 2011).

Chemical Reactions and Properties

Compounds similar to "this compound" undergo various chemical reactions, including ring-closing metathesis, radical cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal in modifying the chemical structure and thereby altering the chemical properties and biological activity of the resulting compounds (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure are significantly influenced by the molecular architecture. For instance, modifications in the triazole and piperidine components can lead to differences in crystal packing, hydrogen bonding interactions, and molecular stability, which in turn affect the compound's physical characteristics (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and basicity, of compounds like "this compound" are influenced by the nature and position of their functional groups. Triazole rings impart unique electronic characteristics due to the presence of nitrogen atoms, while piperidinyl groups contribute to basicity and nucleophilicity. These attributes determine the compound's behavior in chemical reactions and its interaction with biological systems (Liu et al., 2011).

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,26)10-7-15-5-4-6-17(13-15)19(25)24-11-8-16(9-12-24)18-22-21-14-23(18)3/h4-6,13-14,16,26H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRTQFIUPYKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=CN3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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